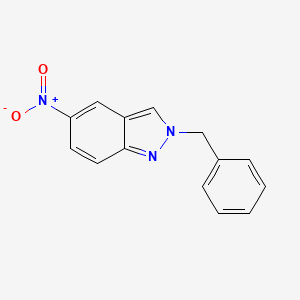

2-benzyl-5-nitro-2H-indazole

Description

Significance of Indazole Heterocycles in Drug Discovery and Development

The indazole ring system is a key component in a variety of synthetic compounds that have demonstrated a broad spectrum of pharmacological activities. nih.gov Its structural features allow for versatile modifications, enabling chemists to fine-tune the biological and physicochemical properties of the resulting derivatives. This adaptability has made the indazole scaffold a focal point in the quest for new and effective drugs.

Indazole derivatives have garnered considerable attention in medicinal chemistry due to their wide-ranging biological effects. medscape.com Research has shown that compounds containing the indazole nucleus exhibit a remarkable array of activities, including:

Anticancer: Indazole-based compounds are present in several FDA-approved anticancer drugs, such as Pazopanib, which functions as a tyrosine kinase inhibitor. medscape.com

Anti-inflammatory: The anti-inflammatory properties of indazole derivatives are well-documented, with some compounds showing potential for treating inflammatory conditions. researchgate.net

Antimicrobial: This class of compounds has shown promise in combating various pathogens, including bacteria and fungi. acgpubs.org

Antiparasitic: Notably, derivatives of 5-nitroindazole (B105863) have been extensively studied for their activity against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. researchgate.netnih.gov

Anti-HIV: Certain indazole derivatives have been investigated for their ability to inhibit the human immunodeficiency virus (HIV). researchgate.net

Antiarrhythmic: The potential of these compounds to treat irregular heartbeats has also been explored. researchgate.net

This wide spectrum of activity underscores the therapeutic potential of the indazole scaffold. researchgate.net

The 2H-Indazole Tautomer: Structural and Chemical Distinctiveness within the Indazole Family

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov However, the 2H-indazole tautomer possesses its own unique structural and chemical characteristics. The substitution pattern on the indazole ring can influence the stability and reactivity of the tautomers. The 2H-indazole derivatives are noted to be stronger bases than their 1H counterparts. mdpi.com The synthesis of specific 2H-indazole derivatives can be achieved through various modern synthetic methodologies, allowing for the targeted creation of this less common tautomer. tandfonline.comresearchgate.nettandfonline.com

Contextualizing 2-benzyl-5-nitro-2H-indazole within Heterocyclic Medicinal Chemistry

The presence of the nitro group at the 5-position is particularly significant in the context of medicinal chemistry. 5-Nitroindazole derivatives have been a focal point of research, especially in the development of antiparasitic agents. researchgate.net The nitro group is believed to play a crucial role in the mechanism of action of these compounds, often involving the generation of reactive oxygen species within the target parasite. mdpi.com

The benzyl (B1604629) group at the N-2 position is a common feature in many biologically active indazole derivatives. Studies on related compounds, such as 1-substituted 2-benzyl-5-nitroindazolin-3-ones, have shown that the 2-benzyl substituent is often associated with potent biological activity. nih.govcambridge.orgscispace.com

While detailed biological studies specifically on this compound are not extensively reported in the current literature, its structural similarity to other highly active 5-nitro-2-benzyl-indazole derivatives suggests its potential as a compound of interest in medicinal chemistry. Research on closely related analogues, such as 3-alkoxy-2-benzyl-5-nitro-2H-indazoles and 2-benzyl-5-nitroindazolin-3-ones, has demonstrated significant antiprotozoal activity. medscape.commdpi.comresearchgate.net

A 2012 study reported the synthesis and characterization of this compound. mdpi.com The compound was described as a light yellow solid with a melting point of 128-131 °C. mdpi.com Its structure was confirmed using various spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Appearance | Light yellow solid |

| Melting Point | 128-131 °C |

| ¹H NMR (CDCl₃, 200 MHz) | δ 8.73 (s, 1H), 8.25 (s, 1H), 8.22 (d, J = 9.5 Hz, 1H), 7.40 (d, J = 9.0 Hz, 1H), 7.34-7.28 (m, 3H), 7.22-7.19 (m, 2H), 5.65 (s, 2H) |

| ¹³C NMR (CDCl₃, 125 MHz) | 149.90, 143.08, 134.60, 129.16, 128.90, 128.28, 127.07, 120.24, 120.25, 118.49, 58.16 |

| IR (CHCl₃) | νmax 3436, 3147, 3111, 1542, 1488, 1339, 1285, 1124 cm⁻¹ |

| ESI-MS | m/z 275.14 [M+Na]⁺ |

Data sourced from RSC Advances, 2012, 2, 6861-6869, Electronic Supplementary Information. mdpi.com

The synthesis and characterization of this compound provide a foundation for future investigations into its potential biological activities, particularly in the realm of antiparasitic drug discovery, where its structural relatives have shown considerable promise.

Structure

3D Structure

Properties

CAS No. |

187668-23-1 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

2-benzyl-5-nitroindazole |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)13-6-7-14-12(8-13)10-16(15-14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 |

InChI Key |

ONOBHKWISLHHCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-] |

solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Mechanistic Investigations of 2 Benzyl 5 Nitro 2h Indazole Formation and Transformations

Elucidation of Reaction Intermediates in 2H-Indazole Synthesis

The formation of the 2H-indazole ring system from precursors like o-nitrobenzylamines involves a series of reactive intermediates that dictate the course of the reaction.

Role of Highly Reactive Nitroso Intermediates

A crucial step in many synthetic routes to 2H-indazoles from nitroaromatic compounds is the reduction of the nitro group to a nitroso group. nih.govlookchem.comaub.edu.lb In the context of forming 2-benzyl-5-nitro-2H-indazole, the corresponding o-nitrosobenzaldehyde or a related nitroso imine is a key reactive intermediate. nih.govescholarship.org The Davis-Beirut reaction, a notable method for 2H-indazole synthesis, proceeds through the in situ generation of an o-nitroso imine from an o-nitrobenzyl amine. nih.gov This highly reactive nitroso intermediate then undergoes an intramolecular N-N bond-forming heterocyclization to yield the 2H-indazole core. nih.gov The reaction network is complex, with the nitroso imine participating in various productive and non-productive pathways. nih.gov Computational studies have shown that the cyclization to the 2H-indazole N-oxide from the nitroso imine is kinetically feasible at room temperature. escholarship.org

The generation of these nitroso intermediates can be achieved under various conditions. For instance, heating o-nitroarenes with trialkyl phosphites can produce nitroso intermediates that are subsequently trapped to form the desired heterocyclic products. lookchem.com Photochemical methods have also been employed to generate o-nitrosobenzaldehyde from o-nitrobenzyl alcohols, which then reacts with amines to form indazolones, highlighting the versatility of the nitroso intermediate. ucdavis.edu

Evidence for Oxygenated Intermediates, including N-Oxides, in Cyclization Pathways

Historically, the Cadogan cyclization, a reductive method for synthesizing 2H-indazoles, was thought to proceed via complete deoxygenation of the nitro group to a nitrene. nih.gov However, recent research has provided compelling evidence for the involvement of oxygenated intermediates, specifically 2H-indazole N-oxides. acs.orgescholarship.orgresearchgate.net These N-oxides have been successfully synthesized and isolated through an "interrupted" Cadogan/Davis-Beirut reaction, demonstrating that they are competent intermediates in these cyclization pathways. acs.orgescholarship.orgresearchgate.net

The isolation and characterization of these 2H-indazole N-oxides have significant mechanistic implications. acs.orgescholarship.orgresearchgate.net They suggest that the cyclization can occur without the need for complete reduction to a nitrene. acs.orgescholarship.orgresearchgate.net Furthermore, treatment of these isolated N-oxides under reductive conditions (e.g., zinc/HCl) or basic conditions (e.g., MeOH/KOH) can smoothly yield the corresponding 2H-indazoles, confirming their role as direct precursors. nih.gov This discovery has enabled the development of milder conditions for what was traditionally a harsh reaction. acs.orgescholarship.org For instance, the isolation of N-oxides has allowed for a formal Cadogan cyclization to be performed at room temperature. acs.orgescholarship.org

Characterization of Key Mechanistic Pathways

The synthesis of the 2H-indazole ring, including derivatives like this compound, can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the starting materials, reagents, and reaction conditions.

Radical Reaction Pathways in 2H-Indazole Synthesis

Radical mechanisms have been implicated in both the synthesis and functionalization of the 2H-indazole core. For instance, the C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO, a radical scavenger, suggesting a radical pathway. chim.it Similarly, the halogenation of 2-substituted indazoles can proceed through a radical mechanism, where the reaction is inhibited by radical scavengers like TEMPO and BHT. nih.gov

In some synthetic approaches to the indazole ring itself, control experiments and mechanistic studies point towards the involvement of radical species. d-nb.info For example, in a dual gold and photoredox-catalyzed synthesis of 3-alkenyl-2H-indazoles, the addition of a radical inhibitor like BHT led to a decrease in reaction yield, suggesting a secondary radical pathway operating in parallel to the primary polar mechanism. d-nb.info Electrochemical methods for functionalizing 2H-indazoles also often proceed via radical cation intermediates. researchgate.net

Reductive Hetero-cyclization Mechanisms

Reductive cyclization is a common and powerful strategy for the synthesis of 2H-indazoles from ortho-substituted nitroarenes. mdpi.comorgsyn.org The Cadogan reaction is a classic example, traditionally using phosphines or phosphites as reductants at high temperatures to deoxygenate the nitro group and facilitate cyclization. nih.govorgsyn.org This method has been applied to the synthesis of various substituted indazoles. orgsyn.org

More contemporary methods have focused on developing milder and more efficient reductive cyclization protocols. Organophosphorus reagents have been used to mediate the reductive cyclization of ortho-imino-nitrobenzene substrates, generated in situ, to afford 2H-indazoles. mdpi.comresearchgate.net Similarly, tin(II) chloride (SnCl₂) has been shown to be an effective reagent for the reductive cyclization of o-nitrobenzylamines to 2-aryl-2H-indazoles under mild conditions. mdpi.comthieme-connect.com Transition metal catalysts, such as palladium complexes, can also promote the reductive N-heterocyclization of N-(2-nitrobenzylidene)amines to form 2H-indazoles. psu.edu These methods often proceed through the partial reduction of the nitro group, followed by intramolecular cyclization. mdpi.com

| Method | Precursor | Reductant/Catalyst | Key Features | Reference(s) |

| Cadogan Reaction | o-Nitrobenzalanilines | Triethyl phosphite | General method for various nitrogen heterocycles. | orgsyn.org |

| Organophosphorus-mediated | o-Imino-nitrobenzenes | Tri-n-butylphosphine | Mild, one-pot synthesis from commercially available reagents. | mdpi.comresearchgate.net |

| Tin(II) Chloride-mediated | o-Nitrobenzylamines | SnCl₂·2H₂O | Mild and efficient for a wide scope of substrates. | thieme-connect.com |

| Palladium-catalyzed | N-(2-Nitrobenzylidene)amines | PdCl₂(PPh₃)₂/SnCl₂ | Selective transformation under carbon monoxide. | psu.edu |

Nucleophilic Aromatic Substitution (SNAr) in Indazole Ring Closure

The intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction represents another important pathway for the construction of the indazole ring. mdpi.comnih.govacs.org This mechanism is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, typically a halide. mdpi.comnih.govwikipedia.org

In the synthesis of 5-nitro-1H-indazoles, for example, an arylhydrazone anion, formed from an o-haloaryl ketone or aldehyde, can undergo intramolecular SNAr cyclization to form the indazole ring. mdpi.comnih.gov The nitro group at the 5-position facilitates this reaction by stabilizing the intermediate Meisenheimer complex. mdpi.comnih.govrsc.org This strategy has been successfully employed in the synthesis of 1-aryl-5-nitro-1H-indazoles from 2-fluoro-5-nitro-substituted precursors. mdpi.comnih.gov The reaction involves deprotonation of the hydrazone followed by nucleophilic attack of the resulting anion onto the aromatic ring, displacing the fluoride. mdpi.comnih.gov This approach has also been extended to the synthesis of arylazoindazoles, where base-induced intramolecular SNAr of a formazan (B1609692) derivative leads to the indazole heterocycle. acs.orgscispace.com

| Precursor Type | Leaving Group | Activating Group | Product | Reference(s) |

| o-Haloaryl N-tosylhydrazones | Halogen | - | 1H-Indazoles | mdpi.com |

| 2'-Fluoro-5'-nitroacetophenone arylhydrazone | Fluorine | Nitro | 1-Aryl-5-nitro-1H-indazoles | mdpi.comnih.gov |

| C₆F₅-substituted formazan | Fluorine | - | Fluorinated arylazoindazoles | acs.orgscispace.com |

Intramolecular Annulation Reactions for Indazole Scaffold Construction

The construction of the 2H-indazole core, a key structural motif in various biologically active compounds, is often achieved through intramolecular annulation reactions. These reactions involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring in a single synthetic operation from a suitably substituted precursor. Several mechanistic pathways have been developed, with the choice of strategy often depending on the availability of starting materials and the desired substitution pattern on the final indazole product.

One of the most established methods for synthesizing 2-substituted-2H-indazoles is the reductive cyclization of N-(2-nitrobenzylidene)amines. gjesr.comorganic-chemistry.org This reaction, often referred to as the Cadogan reaction, typically involves the condensation of a 2-nitrobenzaldehyde (B1664092) with a primary amine (such as benzylamine) to form an imine intermediate. gjesr.com This intermediate then undergoes reductive cyclization to form the N-N bond of the indazole ring. gjesr.comorganic-chemistry.org Various reducing agents can be employed, with trialkyl phosphites like P(OEt)₃ being common, often requiring high temperatures. gjesr.com A milder, one-pot variation uses tri-n-butylphosphine to promote the reductive cyclization of the in situ generated ortho-imino-nitrobenzene intermediate. organic-chemistry.org Another approach utilizes a palladium-tin(II) chloride catalytic system under a carbon monoxide atmosphere for the reductive N-heterocyclization of N-(2-nitrobenzylidene)amines. psu.edu The reaction proceeds smoothly to give 2H-indazole derivatives in good to high yields. psu.edu Similarly, SnCl₂·2H₂O has been effectively used to promote the cyclization of 2-nitrobenzylamines, accommodating a wide range of substituents. thieme-connect.com

Transition-metal-catalyzed C-H activation and annulation represents a more modern and atom-economical approach. Rhodium(III)-catalyzed [4+1] annulation reactions are particularly noteworthy. acs.orgnih.gov In one such pathway, azobenzenes react with aldehydes in the presence of a Rh(III) catalyst. gjesr.comnih.gov The proposed mechanism involves the direct addition of an azobenzene (B91143) C-H bond to the aldehyde, followed by cyclization and aromatization to yield the 2H-indazole. nih.gov The azo group is crucial as it both directs the C-H activation and acts as an internal nucleophile. nih.gov This method has been extended to the reaction of azobenzenes with sulfoxonium ylides, which serve as carbene precursors, to efficiently form 3-acyl-2H-indazoles. acs.orgnih.gov Azoxybenzenes can also be used as starting materials, reacting with diazoesters or alkynes in a tandem C-H alkylation and intramolecular decarboxylative cyclization, also catalyzed by Rh(III) complexes. gjesr.comnih.gov

Palladium-catalyzed intramolecular amination provides another powerful route to the 2H-indazole scaffold. organic-chemistry.orgresearchgate.net This method typically starts from N-aryl-N-(o-bromobenzyl)hydrazines, which undergo an intramolecular C-N bond formation to furnish the 2-aryl-2H-indazole core. organic-chemistry.orgresearchgate.net This reaction tolerates a wide array of electron-donating and electron-withdrawing substituents. organic-chemistry.org A related one-pot, three-component reaction utilizes 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) with a copper catalyst to construct 2H-indazoles through consecutive C-N and N-N bond formations. gjesr.comorganic-chemistry.org

A novel and highly efficient tandem reaction sequence has been developed starting from N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides. acs.orgnih.govacs.org Under mild, base-catalyzed conditions, these precursors undergo a quantitative conversion involving consecutive C-C and N-N bond formations to yield 2H-indazole 1-oxides. acs.orgacs.org These intermediates can then be deoxygenated using reagents like triphenylphosphine (B44618) to afford the final 2,3-substituted-2H-indazoles. acs.orgnih.gov This method is notable for its high efficiency and mild reaction conditions. acs.org

Influence of Solvent Systems and Catalytic Agents on Reaction Mechanisms

In transition-metal-catalyzed reactions, particularly those involving rhodium, the solvent can dramatically alter the reaction yield. For the Rh(III)-catalyzed synthesis of 2H-indazoles from azobenzenes and aldehydes, a screen of solvents revealed significant variations in product yield. While solvents like 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF) gave moderate yields, acetic acid (HOAc) improved the yield, and dioxane proved to be the most effective solvent. nih.gov This suggests that the solvent's coordinating ability and polarity play a key role in the catalytic cycle, potentially affecting both the C-H activation and subsequent cyclization steps. nih.gov

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DCE | 46 |

| 2 | THF | 46 |

| 3 | HOAc | 64 |

| 4 | Dioxane | 81 |

Similarly, in syntheses involving hydrazine (B178648) hydrate (B1144303), the choice of solvent is critical. An investigation into the synthesis of indazoles from ortho-alkoxy acetophenone (B1666503) and hydrazine hydrate showed a clear trend in yield as the solvent was varied. sphinxsai.com While alcohols like methanol (B129727) and ethanol (B145695) gave low yields, the yield progressively increased with solvents like acetonitrile, toluene, and THF, culminating in a 92% yield when dimethyl sulfoxide (B87167) (DMSO) was used. sphinxsai.com The high polarity and aprotic nature of DMSO likely facilitate the reaction, possibly by stabilizing charged intermediates or enhancing the nucleophilicity of the hydrazine. sphinxsai.comresearchgate.net

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Methanol | 10 |

| 2 | Ethanol | 13 |

| 3 | Acetonitrile | 24 |

| 4 | Toluene | 34 |

| 5 | THF | 45 |

| 6 | DMF | 60 |

| 7 | DMSO | 92 |

The choice of catalyst and any associated additives is equally crucial. In the Rh(III)-catalyzed annulation of azobenzenes, not only the rhodium source but also the silver salt additive used as a halide scavenger impacts the yield. nih.gov While AgSbF₆ proved optimal, other silver salts like AgOTf, AgOAc, and AgBF₄ resulted in diminished yields. nih.gov This highlights the important role of the counterion in the catalytically active species. nih.gov In copper-catalyzed three-component syntheses of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, various copper sources have been successfully employed, including CuI, Cu(II)-HT (hydrotalcite), and CuO nanoparticles. gjesr.comorganic-chemistry.org The use of heterogeneous catalysts like Cu(II)-HT or CuO nanoparticles offers the advantage of easier separation and potential for catalyst recycling. gjesr.com For reductive cyclizations of N-(2-nitrobenzylidene)amines, a combination of PdCl₂(PPh₃)₂ with SnCl₂ was found to be essential for catalytic activity, whereas other additives were ineffective. psu.edu This specificity indicates a synergistic role between the palladium complex and the tin(II) chloride co-catalyst in the reductive process. psu.edu

Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 5 Nitro 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and spatial relationships of atoms within a molecule can be determined.

¹H NMR and ¹³C NMR Spectral Analysis

A key differentiator between 1H- and 2H-indazole isomers in ¹³C NMR spectroscopy is the chemical shift of the C3 carbon. For 2H-indazoles, the C3 signal typically appears in the range of δ 123–124 ppm, whereas for 1H-isomers, it is found further downfield at δ 132–133 ppm. acs.org The benzyl (B1604629) group introduces a characteristic methylene (B1212753) (CH₂) signal and signals for the phenyl ring carbons. The presence of the electron-withdrawing nitro group at the C5 position is expected to significantly influence the chemical shifts of the adjacent aromatic protons and carbons, causing them to shift further downfield.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Indazole Derivative: 2-(4-Methoxybenzyl)-4-nitro-2H-indazole mdpi.com

| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| H-3 | 8.51 (s, 1H) | 124.3 |

| H-5 | 8.09 (d, ¹J=8.6 Hz, 1H) | 120.8 |

| H-6 | 7.38 (dd, ¹J=8.6, 7.5 Hz, 1H) | 126.3 |

| H-7 | 8.16 (d, ¹J=7.5 Hz, 1H) | - |

| CH₂ | 5.59 (s, 2H) | 57.9 |

| H-2'/H-6' | 7.32 (d, ¹J=8.7 Hz, 2H) | 130.0 |

| H-3'/H-5' | 6.91 (d, ¹J=8.7 Hz, 2H) | 114.6 |

| OCH₃ | 3.80 (s, 3H) | 55.5 |

| C-3a | - | 115.3 |

| C-4 | - | 140.8 |

| C-7a | - | 150.1 |

| C-1' | - | 126.9 |

| C-4' | - | 160.1 |

This table presents data for an analogous compound and serves as a reference for interpreting the spectra of 2-benzyl-5-nitro-2H-indazole.

Application of Two-Dimensional NMR Techniques (e.g., DQF-COSY, gHSQC, gHMBC)

To overcome the complexities of 1D NMR spectra and to establish unambiguous assignments, two-dimensional NMR techniques are employed. These experiments are crucial for confirming the structural integrity of molecules like this compound. nih.gov

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY spectra would map the correlations between the protons on the indazole ring and separately, the protons on the benzyl ring. researchgate.netacs.org

gHSQC (Gradient Heteronuclear Single Quantum Coherence): The gHSQC experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This is instrumental in assigning the carbon signals based on the already assigned proton signals. researchgate.netacs.org

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): The gHMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC correlation between the benzylic CH₂ protons and the C3 and C3a carbons of the indazole ring would definitively confirm the N2-substitution pattern. researchgate.netbohrium.com

The collective data from these 2D NMR experiments provides a comprehensive and detailed map of the molecular structure in solution. mdpi.com

Computational NMR for Structural Confirmation and Prediction

In conjunction with experimental data, computational methods, particularly those employing Gauge-Independent Atomic Orbital (GIAO) calculations, have become a powerful tool for predicting NMR chemical shifts. researchgate.net By calculating the theoretical NMR parameters for a proposed structure, a direct comparison with experimental values can be made. A strong correlation between the calculated and experimental data provides a high degree of confidence in the structural assignment. rsc.org This approach is especially valuable for distinguishing between closely related isomers, such as the N1 and N2-substituted indazoles, where subtle differences in chemical shifts can be diagnostically significant. acs.org

X-ray Crystallography for Solid-State Structural Analysis and Crystal Packing

Determination of Molecular Geometry and Conformational Analysis (Relevant for 2-benzyl-6-nitro-2H-indazole)

While specific crystallographic data for this compound is not present in the provided results, a detailed analysis of its isomer, 2-benzyl-6-nitro-2H-indazole, offers significant insights. In the crystal structure of 2-benzyl-6-nitro-2H-indazole, the indazole ring system is essentially planar. nih.gov The benzyl group is oriented at a significant dihedral angle with respect to the indazole plane, which for the 6-nitro isomer is 65.87(7)°. nih.gov This twisted conformation minimizes steric hindrance between the two aromatic systems. The nitro group, being conjugated with the indazole ring, lies nearly coplanar with it to maximize electronic delocalization.

Table 2: Selected Crystallographic Data for 2-benzyl-6-nitro-2H-indazole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁N₃O₂ |

| Molecular Weight | 253.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4890 (19) |

| b (Å) | 19.770 (8) |

| c (Å) | 13.308 (6) |

| β (°) | 93.608 (6) |

| Volume (ų) | 1178.6 (9) |

| Z | 4 |

| Dihedral Angle (Indazole-Benzene) | 65.87 (7)° |

This data pertains to the 6-nitro isomer and provides a model for the expected solid-state structure of the 5-nitro isomer.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. In the crystal structure of 2-benzyl-6-nitro-2H-indazole, these interactions play a crucial role in stabilizing the crystal lattice. nih.gov

Hydrogen Bonding: Weak C—H···O hydrogen bonds are observed, where hydrogen atoms from the benzyl and indazole rings interact with the oxygen atoms of the nitro groups on adjacent molecules. These interactions cross-link the molecular stacks. nih.gov

π-π Stacking: Significant π-π stacking interactions are present between the aromatic rings of neighboring molecules. In the 6-nitro isomer, these interactions occur between the five-membered pyrazole (B372694) ring and the six-membered benzene (B151609) ring of the indazole core of adjacent molecules, with a centroid-centroid distance of 3.6743 (19) Å. nih.gov These stacking interactions lead to the formation of oblique stacks of molecules extending along one of the crystallographic axes. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structural features of a molecule through its fragmentation pattern. For this compound, with the molecular formula C₁₄H₁₁N₃O₂, the theoretical molecular weight is approximately 253.26 g/mol .

In mass spectral analysis, the compound is expected to produce a molecular ion peak ([M]⁺•) corresponding to this mass. Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, with an expected mass-to-charge ratio (m/z) of approximately 254.27. Another common adduct observed in ESI-MS is the sodium adduct, [M+Na]⁺, with an expected m/z of about 276.25. One study has reported an ESI-MS value of m/z 275.14 for the [M+Na]⁺ adduct; this figure is likely a typographical error in the original literature, as it deviates from the calculated mass. rsc.org

The fragmentation pattern of this compound under electron impact (EI) or collision-induced dissociation (CID) can be predicted based on its structure. The bond between the indazole ring and the benzylic methylene group is a likely site of cleavage. This would lead to two primary fragmentation pathways:

Formation of the benzyl cation : Cleavage can produce the highly stable benzyl cation ([C₇H₇]⁺) at m/z 91. This is often a prominent peak in the mass spectra of benzyl-substituted compounds.

Loss of the benzyl group : The molecular ion can lose a benzyl radical to form a fragment corresponding to the 5-nitro-2H-indazole cation at m/z 162.

Further fragmentation may involve the loss of the nitro group (-NO₂) from the molecular ion or from subsequent fragments.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁N₃O₂ | N/A |

| Molecular Weight | ~253.26 g/mol | N/A |

| Observed Ion (ESI-MS) | [M+Na]⁺ at m/z 275.14 | rsc.org |

| Expected Key Fragments | m/z 91 : [C₇H₇]⁺ (Benzyl cation) | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. rsc.org

The most definitive peaks in the spectrum are associated with the nitro (NO₂) group. These are:

Asymmetric NO₂ Stretch : A strong absorption band is observed around 1542 cm⁻¹.

Symmetric NO₂ Stretch : A strong band appears near 1339 cm⁻¹.

The presence of both the indazole and benzyl aromatic rings is confirmed by several absorptions:

Aromatic C-H Stretch : Bands are visible in the region of 3111-3147 cm⁻¹, characteristic of C-H stretching vibrations on an sp²-hybridized carbon. rsc.org

Aromatic C=C Stretch : A peak at 1488 cm⁻¹ corresponds to the carbon-carbon stretching vibrations within the aromatic rings. rsc.org

Additional reported peaks at 3436 cm⁻¹, 1285 cm⁻¹, and 1124 cm⁻¹ correspond to other vibrational modes within the molecule. rsc.org

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source |

|---|---|---|

| 3147, 3111 | Aromatic C-H Stretch | rsc.org |

| 1542 | Asymmetric NO₂ Stretch | rsc.org |

| 1488 | Aromatic C=C Stretch | rsc.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies on 2 Benzyl 5 Nitro 2h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-benzyl-5-nitro-2H-indazole. These methods allow for the detailed analysis of its electronic structure, which is fundamental to its reactivity and interactions with other molecules.

Density Functional Theory (DFT) Applications in Indazole Research

Density Functional Theory (DFT) has become a standard method for investigating the properties of indazole derivatives due to its balance of accuracy and computational cost. core.ac.ukrsc.org DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties, which are essential for predicting the compound's behavior. core.ac.uknih.gov

In the broader context of indazole research, DFT has been employed to:

Confirm the structural integrity and purity of newly synthesized indazole compounds. researchgate.net

Investigate the mechanism of reactions involving indazoles, such as copper-catalyzed synthesis. rsc.orgacs.org

Study the electronic and nonlinear optical properties of indazole-based materials. core.ac.uk

Provide insights into the regioselectivity of reactions by analyzing partial charges and Fukui indices. beilstein-journals.org

For this compound specifically, DFT calculations would provide a detailed picture of its three-dimensional structure, including the planarity of the indazole ring system and the orientation of the benzyl (B1604629) and nitro groups. mdpi.com This structural information is the foundation for understanding its chemical reactivity and biological interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. malayajournal.orgajchem-a.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, which is often a desirable trait for pharmacologically active compounds. nih.gov

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. It is expected that the nitro group, being a strong electron-withdrawing group, would significantly influence the energy and localization of the LUMO, making the molecule susceptible to nucleophilic attack. The benzyl group and the indazole ring would likely contribute significantly to the HOMO. The precise energies and distributions would be determined through computational calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Generic Indazole Derivative 1 | -5.28 | -1.27 | 4.01 |

| Generic Indazole Derivative 2 | -9.37 | -4.77 | 4.60 |

Note: The data in the table above is representative of typical values found for indazole derivatives in computational studies and is intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Prediction of Global Reactivity Parameters and Adsorption Mechanisms

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These parameters include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a stable system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

These descriptors are calculated using the energies of the frontier orbitals and are valuable for comparing the reactivity of different compounds and predicting their interaction with other chemical species, including biological macromolecules. nih.govjmaterenvironsci.com A higher electrophilicity index for this compound, for instance, would suggest a greater propensity to act as an electrophile in reactions.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Prediction of Binding Affinities and Molecular Interactions with Defined Biological Targets

Molecular docking studies can predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), of this compound to the active site of a specific biological target. nih.govgrafiati.com Negative binding energies indicate that the binding is thermodynamically favorable. nih.gov

These simulations also provide detailed information about the non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: Crucial for specificity and affinity.

π-π stacking: Interactions between aromatic rings.

Van der Waals forces: General attractive or repulsive forces.

For this compound, docking studies could be performed against various potential targets, such as kinases, receptors, or enzymes implicated in different diseases. nih.govmdpi.com For example, nitro-containing compounds are often investigated for their activity against parasitic diseases, where they can be activated by nitroreductases. mdpi.com Therefore, docking this compound into the active site of a nitroreductase could reveal key interactions and explain its potential mechanism of action.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Number of Hydrogen Bonds | 2 |

| Interacting Residues | ASP120, GLY121, PHE250 |

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from molecular docking studies. Actual results would depend on the specific protein target and docking software used.

Computational Simulation of Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations can assess the stability of the predicted binding mode and explore the conformational changes that may occur upon ligand binding. mdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, highlighting the most persistent interactions. mdpi.com

For the this compound-protein complex, a stable RMSD throughout the simulation would suggest that the compound remains securely bound in the active site. RMSF analysis could reveal which parts of the protein become more or less flexible upon binding, providing further insights into the mechanism of action.

Theoretical Spectroscopic Characterization and Validation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate theoretical vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectra. core.ac.ukworldscientific.com These theoretical predictions serve as a crucial counterpart to experimental data, aiding in the assignment of complex spectra and validating the accuracy of the computational model.

The process involves optimizing the molecular geometry of the compound using a specific level of theory and basis set, such as B3LYP/6-311G(d,p). dntb.gov.ua Following optimization, vibrational frequencies and NMR chemical shifts can be calculated. For instance, in studies of similar indazole structures, theoretical calculations have been used to assign N-H and C-H stretching vibrations, which are typically observed in the 3500–3000 cm⁻¹ region of an FT-IR spectrum. core.ac.uk The calculated results are then compared with experimental spectra obtained from synthesized samples. A high degree of correlation between the theoretical and experimental data confirms the optimized molecular structure and provides a detailed understanding of the molecule's vibrational modes. core.ac.uk

While specific comparative studies for this compound are not extensively detailed in the literature, the methodology is a standard practice for structural elucidation. For example, the synthesis and X-ray crystallography of the related compound 2-(4-methoxybenzyl)-4-nitro-2H-indazole provided precise experimental bond lengths and angles, which serve as a benchmark for validating theoretical geometries. mdpi.com Such validation is essential for ensuring the reliability of other predicted properties, including electronic and thermodynamic characteristics.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. These analyses systematically investigate how the chemical structure of a compound influences its biological activity. For derivatives of the 2-benzyl-5-nitro-indazole scaffold, these studies have been instrumental in identifying key structural features that govern their antiprotozoal efficacy. researchgate.netnih.gov

Prediction of Biological Activity Based on Derived Molecular Descriptors

QSAR models establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, known as molecular descriptors. researchgate.net The underlying principle is that the activity of a substance is a function of its molecular structure. zsmu.edu.ua For indazole derivatives, descriptors related to electronic properties (e.g., charge distribution, dipole moment), steric effects (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP) are calculated and correlated with biological outcomes, such as the 50% inhibitory concentration (IC₅₀) against a specific pathogen. researchgate.netresearchgate.net

In studies on related 2-benzyl-5-nitroindazolin-3-one derivatives, researchers have evaluated their activity against parasites like Trypanosoma cruzi and Leishmania amazonensis. researchgate.netnih.gov By analyzing a series of these compounds, it becomes possible to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent molecules. zsmu.edu.ua The data below illustrates the kind of biological activity measurements that form the basis of QSAR models for this class of compounds.

| Compound Series | Substituent at Position 1 | Target | IC₅₀ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| 2-benzyl-5-nitroindazolin-3-one | -propyl | T. cruzi amastigotes | 0.41 | >975 | researchgate.netgrafiati.com |

| 2-benzyl-5-nitroindazolin-3-one | -butyl | T. cruzi amastigotes | 1.17 | >341 | researchgate.netgrafiati.com |

| 2-benzyl-5-nitroindazolin-3-one | -(2-acetoxyethyl) | L. amazonensis amastigotes | 0.46 ± 0.01 | 875 | nih.govresearchgate.net |

| 2-benzyl-5-nitroindazolin-3-one | -(2-aminoethyl) hydrochloride | T. cruzi epimastigotes | 0.49 | Not specified | grafiati.com |

Elucidating the Influence of Substituent Effects on Biological Activity and Selectivity

SAR analysis focuses on how specific substituents at different positions on the molecular scaffold affect potency and selectivity. For the 2-benzyl-5-nitroindazolin-3-one series, the substituents at the N-1 and N-2 positions of the indazole core are critical determinants of biological activity. researchgate.netnih.gov

Studies have shown that the 5-nitro group on the indazole ring is crucial for trypanocidal activity, likely by inducing oxidative stress in the parasite through bioreduction. grafiati.com The benzyl group at the N-2 position is also a common feature in active compounds. austinpublishinggroup.com However, the most significant modulation of activity and selectivity comes from the substituent at the N-1 position. nih.govresearchgate.net

Research on antileishmanial activity demonstrated that introducing hydrophilic fragments at the N-1 position of 2-benzyl-5-nitroindazolin-3-one plays a key role in improving the selectivity index. nih.govresearchgate.net The selectivity index (the ratio of cytotoxicity against mammalian cells to activity against the parasite) is a critical parameter for a potential drug candidate. The compound 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one, for example, showed high potency against L. amazonensis amastigotes with an excellent selectivity index of 875, highlighting the positive effect of the hydrophilic acetoxyethyl group. nih.govgrafiati.com This suggests that balancing lipophilicity and hydrophilicity is essential for achieving potent and selective antiprotozoal agents within this chemical series. grafiati.com

Analysis of Noncovalent Interactions: Natural Bonding Orbital (NBO) and Nonlinear Optical (NLO) Properties

Natural Bonding Orbital (NBO) Analysis

NBO analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the underlying Lewis structure of a molecule. uni-muenchen.deuoi.gr It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which provides a more intuitive chemical picture. uni-muenchen.de This analysis quantifies the stabilization energy associated with donor-acceptor interactions, where a filled (donor) NBO interacts with an empty (acceptor) NBO. uni-muenchen.deacs.org

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property valuable in technologies like optical computing and communications. acs.org Organic molecules with large NLO responses typically feature a π-conjugated system linking a strong electron-donating group (EDG) and a strong electron-withdrawing group (EWG). acs.org

Biological Activity and Molecular Mechanisms of 2 Benzyl 5 Nitro 2h Indazole in in Vitro Research Models

Antiprotozoal Activity and Mechanistic Insights

Research has extensively documented the antiprotozoal effects of 2-benzyl-5-nitro-2H-indazole derivatives, primarily focusing on their activity against Trypanosoma cruzi and Leishmania species. mdpi.comnih.govnih.govnih.gov The core structure is considered a "privileged scaffold" that can be chemically modified to enhance potency and selectivity. grafiati.comnih.gov

Trypanocidal Activity Against Trypanosoma cruzi

Derivatives of this compound have shown significant efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govcambridge.org The presence of the 5-nitro group is considered crucial for their trypanocidal effects. researchgate.netgrafiati.comnih.gov

One of the key molecular targets identified for the trypanocidal action of 5-nitroindazole (B105863) derivatives is trypanothione (B104310) reductase (TryR). mdpi.comresearchgate.net This enzyme is unique to trypanosomatids and is essential for their antioxidant defense system, making it an attractive target for drug development. Studies have suggested that nitroindazole compounds can inhibit TryR, thereby disrupting the parasite's ability to manage oxidative stress. mdpi.comresearchgate.netprobes-drugs.org Computational docking studies have further elucidated how these compounds may interact with critical residues within the enzyme's binding site. nih.govmdpi.com

A primary mechanism by which 5-nitroindazole derivatives exert their trypanocidal effect is through the induction of oxidative stress. researchgate.netnih.govmdpi.comcambridge.org The nitro group on the indazole ring can be activated by the parasite's nitroreductases (NTRs), leading to the generation of reactive oxygen species (ROS). researchgate.netgrafiati.comnih.govmdpi.com This increase in intracellular ROS overwhelms the parasite's antioxidant defenses, leading to widespread cellular damage. nih.govmdpi.comcambridge.org This mechanism is believed to be selective for the parasite due to its deficient antioxidant systems compared to mammalian cells. cambridge.org

The generation of ROS and subsequent oxidative stress triggered by 5-nitroindazole compounds ultimately leads to programmed cell death, or apoptosis, in T. cruzi. researchgate.netgrafiati.comnih.govmdpi.com Studies have confirmed that the mechanism of action involves the induction of apoptosis in the parasitic cells. researchgate.netgrafiati.comnih.gov This is a key indicator of the compound's effectiveness in eliminating the parasite.

Derivatives of this compound have demonstrated activity against the different life stages of T. cruzi, which is crucial for an effective antichagasic drug. nih.govcambridge.orgresearchgate.netcsic.es These compounds have shown potent activity against the replicative forms of the parasite, including extracellular epimastigotes and intracellular amastigotes. nih.govnih.govcambridge.org While some derivatives were found to be less active against the non-replicative bloodstream trypomastigotes compared to the reference drug benznidazole, they still triggered significant damage leading to parasite death. nih.govcambridge.orgresearchgate.net The activity varies between different derivatives and parasite strains, highlighting the importance of continued structural optimization. nih.govcambridge.org

Table 1: Trypanocidal Activity of this compound Derivatives Against Trypanosoma cruzi

| Compound/Derivative | Parasite Stage | Strain | IC50 (µM) |

|---|---|---|---|

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) | Epimastigotes | Y | 0.49 |

| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24) | Epimastigotes | Y | 5.75 |

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16) | Intracellular Amastigotes | Y | 0.41 |

| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24) | Intracellular Amastigotes | Y | 1.17 |

| 2-benzyl-1-propyl-5-nitroindazolin-3-one (22) | Epimastigotes | Y | 3.55 ± 0.47 |

| 2-benzyl-1-butyl-5-nitroindazolin-3-one (24) | Epimastigotes | Y | 7.92 ± 1.63 |

| 2-benzyl-1-propyl-5-nitroindazolin-3-one (22) | Amastigotes | Y | 2.80 ± 0.46 |

| 2-benzyl-1-butyl-5-nitroindazolin-3-one (24) | Amastigotes | Y | 9.02 ± 5.26 |

| 2-benzyl-1-propyl-5-nitroindazolin-3-one (22) | Amastigotes | Tulahuen | 3.56 ± 0.99 |

| 2-benzyl-1-butyl-5-nitroindazolin-3-one (24) | Amastigotes | Tulahuen | 6.31 ± 1.04 |

| Various 1-substituted 2-benzyl-5-nitroindazolin-3-ones | Epimastigotes | CL Brener | 1.58 - 4.19 |

Data compiled from multiple in vitro studies. nih.govnih.govcambridge.orgcsic.es

Apoptosis Induction in Parasitic Cells

Antileishmanial Activity Against Leishmania Species (L. amazonensis, L. infantum, L. mexicana)

In addition to their trypanocidal properties, derivatives of this compound have also been investigated for their activity against various Leishmania species, the causative agents of leishmaniasis. mdpi.comnih.govnih.govresearchgate.net These studies have demonstrated the potential of this chemical scaffold as a source of new antileishmanial agents.

In vitro evaluations of 3-alkoxy-1-benzyl-5-nitroindazole derivatives against L. amazonensis, L. infantum, and L. mexicana have shown promising results. mdpi.com Certain compounds within this series displayed activity comparable to the reference drug amphotericin B against the promastigote stage and were also active against the clinically relevant intracellular amastigote stage. mdpi.com Similarly, a study of twenty 2-benzyl-5-nitroindazolin-3-one derivatives against L. amazonensis identified several compounds with potent activity against both promastigotes and intracellular amastigotes. nih.govnih.govresearchgate.net The mechanism of action is suggested to be similar to that observed in T. cruzi, involving the generation of ROS due to the 5-nitro substituent. mdpi.com Molecular docking studies have also suggested that these compounds can bind to Leishmania trypanothione reductase. semanticscholar.orgtandfonline.com

Table 2: Antileishmanial Activity of this compound Derivatives

| Compound/Derivative | Leishmania Species | Parasite Stage | IC50 (µM) |

|---|---|---|---|

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) | L. amazonensis | Amastigotes | 0.46 ± 0.01 |

| Various 2-benzyl-5-nitroindazolin-3-one derivatives | L. amazonensis | Promastigotes | < 1 |

| 3-alkoxy-1-benzyl-5-nitroindazole derivatives (NV6, NV8) | L. amazonensis, L. infantum, L. mexicana | Promastigotes & Amastigotes | Active (specific values varied) |

Data compiled from multiple in vitro studies. mdpi.comnih.govnih.govresearchgate.net

Activity Against Promastigote and Amastigote Stages

In the search for new treatments for leishmaniasis, a number of 2-benzyl-5-nitroindazolin-3-one derivatives have been evaluated for their in vitro activity against Leishmania amazonensis. nih.gov Out of twenty compounds tested, eight demonstrated a 50% inhibitory concentration (IC50) of less than 1 µM and a selectivity index greater than 10 against the promastigote stage. nih.gov Four of these compounds were as active as the reference drug Amphotericin B against intracellular amastigotes. nih.gov

Specifically, the derivative 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate showed significant activity, with an IC50 of 0.46 ± 0.01 µM against amastigotes and a high selectivity index of 875. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one core is crucial for the improved selectivity of these compounds. nih.gov

Another study investigated a series of thirteen 3-alkoxy-1-benzyl-5-nitroindazole derivatives against L. amazonensis, L. infantum, and L. mexicana. mdpi.com Several of these compounds showed potent activity against the promastigote stage, with IC50 values comparable to Amphotericin B. mdpi.com Two compounds, NV6 and NV8, were active against both the promastigote and amastigote stages of all three Leishmania species. mdpi.com

Electron Microscopy Studies of Parasite Ultrastructural Damage

Electron microscopy studies have provided insight into the morphological changes induced by indazole derivatives in Leishmania parasites. mdpi.comnih.gov Treatment with these compounds has been shown to cause significant ultrastructural damage, including growth inhibition, parasite immobility, and cell lysis. nih.gov Furthermore, disturbances in the mitochondria and other cytoplasmic organelles have been observed in parasites exposed to these compounds. nih.gov These studies confirm the antileishmanial activity of indazole derivatives and support their potential as a basis for the development of new antileishmanial agents. mdpi.com

Trichomonicidal Activity against Trichomonas vaginalis

Trichomonas vaginalis is the protozoan parasite responsible for the sexually transmitted infection trichomoniasis. Research has explored the activity of 5-nitroindazole derivatives against this parasite. nih.gov

In one study, two series of 5-nitroindazole derivatives were synthesized and evaluated. nih.gov While many compounds in the 1-substituted 2-benzylindazolin-3-one series were effective against Trypanosoma cruzi, some derivatives of 3-alkoxy-2-benzyl-2H-indazoles showed moderate activity against a metronidazole-sensitive strain of T. vaginalis. nih.gov Notably, compound 36 from this series, 2-Benzyl-3-(3-hydroxypropoxy)-5-nitro-2H-indazole, was also active against a metronidazole-resistant isolate with an IC50 value of 9.11 μM, making it a promising candidate for further development. nih.govmdpi.com

Another series of 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles also demonstrated significant trichomonicidal activity. mdpi.com Six of these derivatives had IC50 values below 20 μM against a metronidazole-sensitive isolate. mdpi.com Importantly, two compounds from this series showed better IC50 values against metronidazole-resistant isolates than metronidazole (B1676534) itself. mdpi.com

Antimicrobial and Antifungal Efficacy

The indazole scaffold is a common feature in compounds with diverse antimicrobial activities. mdpi.com

Antibacterial Activity of Indazole Derivatives

Indazole derivatives have been investigated for their potential as antibacterial agents. sciensage.info Guided by structure-based drug design, a novel class of indazole derivatives was identified as inhibitors of bacterial DNA gyrase B (GyrB), a well-established antibacterial target. nih.gov These compounds demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In a separate study, a series of novel indazole derivatives were designed and synthesized to act as inhibitors of DNA gyrase B. mitwpu.edu.in Several of the synthesized compounds, particularly those substituted at the 5th and 6th positions of the indazole ring, exhibited significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) of 50 μg/mL against B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi. mitwpu.edu.in

Antifungal Activity Against Pathogenic Fungi (Candida albicans, Candida glabrata)

Indazole derivatives have also shown promise as antifungal agents, particularly against Candida species, which are a common cause of opportunistic fungal infections. nih.govresearchgate.net

One study reported that two 2,3-diphenyl-2H-indazole derivatives displayed in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.com Another series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity against C. albicans, C. glabrata, and C. tropicalis. nih.govresearchgate.net Specifically, a compound with an N,N-diethylcarboxamide substituent was highly active against both miconazole-susceptible and resistant strains of C. glabrata. nih.gov

Furthermore, the synthesis of indazole derivatives through microwave-assisted methods has yielded compounds with promising antifungal activity against C. albicans. jchr.org Another study described a series of indazole-linked triazoles, with the 5-bromo substituted analog showing significant activity against a variety of fungal cultures, including Candida and Aspergillus species. biocon.re.kr

Enzyme Inhibition Studies (Relevant to Indazole Scaffolds in General)

The indazole scaffold is a key component in the development of various enzyme inhibitors. mdpi.com

Indazole derivatives have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. tandfonline.comrsc.org One derivative, bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, was identified as a potent FGFR1 inhibitor with an IC50 of 15.0 nM. rsc.org Further optimization led to a compound with an even better enzyme inhibitory activity (IC50 = 2.9 nM). rsc.org

In addition to FGFR, indazole derivatives have been investigated as inhibitors of other enzymes. Some 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against human cyclooxygenase-2 (COX-2). mdpi.com Molecular docking studies have also been used to evaluate newly designed indazole scaffolds as potential inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Enoyl-ACP (CoA) reductase. asianpubs.org

Nitric Oxide Synthetase Inhibition

Indazole derivatives have been identified as potent inhibitors of nitric oxide synthetase (NOS). nih.govacs.org The inhibition of NOS is a critical therapeutic target for various conditions. Specifically, derivatives like 7-nitro indazole (7-NI) have been recognized as neuronal nitric oxide synthase inhibitors. grafiati.com While direct studies on this compound are limited, the presence of the nitro group on the indazole ring is a key feature for this activity. grafiati.com For instance, 2-methyl-5-nitro-2H-indazole has been noted as an inhibitor of nitric oxide synthase. sigmaaldrich.com The inhibitory mechanism often involves the indazole scaffold interacting with the heme cofactor within the enzyme's active site. A π-π stacking interaction between the pyrazole (B372694) portion of the indazole ring and the heme has been observed in molecular modeling studies of similar inhibitors, which could explain the potent inhibitory activity. researchgate.net

Some indazole derivatives, however, act as activators of the nitric oxide receptor, soluble guanylate cyclase, highlighting the diverse signaling pathways modulated by this scaffold. acs.org

Factor Xa Inhibition

The indazole core is a recognized scaffold for the development of Factor Xa (FXa) inhibitors, which are crucial anticoagulant agents for preventing and treating thromboembolic diseases. nih.govacs.orgresearchgate.net FXa is a serine protease that plays a pivotal role in the blood coagulation cascade. acs.org While many FXa inhibitors are based on different heterocyclic systems, amidinoindoles and related analogs have been specifically described as inhibitors of both Factor Xa and thrombin. google.com

In some advanced inhibitor designs, a 7-fluoroindazolyl moiety has been successfully used to replace a carboxamide core found in earlier FXa inhibitors. researchgate.net X-ray crystallography of one such inhibitor bound to the enzyme revealed that the fluorine atom forms a hydrogen bond with the backbone N-H of Gly216 in the protein's S4 binding pocket, demonstrating a key interaction that contributes to its high affinity and selectivity. researchgate.net

| Inhibitor Scaffold | Target Enzyme | Key Interaction | Significance |

| Amidinoindoles | Factor Xa, Thrombin | Binding to active site | Anticoagulant activity google.com |

| 7-Fluoroindazole | Factor Xa | H-bond with Gly216 | Enhanced potency and selectivity researchgate.net |

Protein Kinase Inhibition

Indazole derivatives are well-documented as inhibitors of various protein kinases, which are key targets in oncology. nih.govacs.orgacgpubs.org The indazole scaffold serves as a versatile framework for designing inhibitors that target the ATP-binding site of kinases. researchgate.net For example, certain indazole derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.com Docking studies of these compounds revealed that the indazole scaffold fits within the hinge region and interacts with key residues of the kinase domain. tandfonline.com

Furthermore, 5-nitro-1H-indazole derivatives have been specifically noted for their potential as protein kinase inhibitors. acgpubs.org The development of indazole-based compounds has also led to inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Hematopoietic Progenitor Kinase 1 (HPK1), an important target for enhancing antitumor immunity. mdpi.comgoogle.com

Tubulin Interaction Mechanisms

The indazole structure has been explored for its potential to interact with tubulin, a critical component of the cytoskeleton and a validated target for anticancer drugs. nih.govacs.org While specific mechanistic studies on this compound are not widely available, the general principle involves the binding of small molecules to tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The interaction of various heterocyclic compounds with the binding sites of established tubulin inhibitors like paclitaxel (B517696) is an area of active investigation. tandfonline.com

TRPV1 Channel Modulation

Indazole-based compounds have been identified as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govacs.org TRPV1 is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin, and is a significant target for the development of new analgesics. nih.gov It is expressed in primary afferent neurons and plays a crucial role in pain signaling. nih.gov The modulation of TRPV1 by small molecules can either activate or block the channel. While specific data on this compound is scarce, various other compounds with different scaffolds are known to act as TRPV1 antagonists. google.com

Cyclooxygenase-2 (COX-2) Inhibition through In Silico and In Vitro Assays

The inhibition of cyclooxygenase-2 (COX-2) is a key strategy for treating inflammation and pain. In silico and in vitro studies have demonstrated that indazole and related heterocyclic scaffolds can be effective COX-2 inhibitors. acs.org For instance, studies on novel indolizine (B1195054) analogues, which are structurally related to indazoles, have identified compounds with significant COX-2 inhibitory activity. ijper.org Molecular docking studies of these compounds suggested that their conformation allows them to bind effectively within the COX-2 active site. ijper.org

Similarly, in silico screening of indazolone derivatives has revealed preferential binding interactions with both COX-1 and COX-2. acs.org While direct experimental data for this compound as a COX-2 inhibitor is limited, the general potential of the indazole scaffold in this area is supported by computational and experimental data on related structures. nih.govacs.org

| Compound Class | Assay Type | Target | Finding |

| Indolizine Analogues | In Vitro & In Silico | COX-2 | Promising inhibitory activity (IC50 in µM range) ijper.org |

| Indazolone Derivatives | In Silico | COX-1/COX-2 | Preferential binding interactions observed acs.org |

| Isoxazole Derivatives | In Vitro & In Silico | COX-1/COX-2 | Selective COX-2 inhibition with potent IC50 values nih.gov |

Receptor Interaction Profiling (Relevant to Indazole Scaffolds in General)

The indazole scaffold is recognized for its ability to interact with a wide array of biological receptors due to its unique structural and electronic properties. longdom.org This versatility makes it a privileged structure in medicinal chemistry.

Cannabinoid Receptors : Indazole derivatives have been extensively studied as ligands for cannabinoid receptors CB1 and CB2. nih.govnih.gov Certain tricyclic pyrazole-based compounds, which are structurally analogous to indazoles, show potent and mixed CB1/CB2 binding profiles. nih.gov

Hormone Receptors : The indazole scaffold has been utilized to develop modulators for hormone receptors. For example, specific derivatives have been identified as selective glucocorticoid receptor (GR) modulators with potent anti-inflammatory effects. mdpi.com Others have been developed as potent degraders of the estrogen receptor-α (ER-α), showing promise in breast cancer models. mdpi.com

Other Receptors : The broad applicability of the indazole core extends to other receptor families. Indazole derivatives have been investigated as ligands for 5-HT (serotonin) receptors. researchgate.net Furthermore, related heterocyclic structures like benzo[d]isothiazoles have been identified as potent and selective agonists of the TRPM5 channel, which is involved in taste signaling and gastrointestinal motility. sci-hub.se

The ability of the indazole ring system to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, underpins its capacity to bind with high affinity to a diverse range of protein targets. longdom.orgnih.gov

5-HT2C Receptor Agonism

There is no available data from in vitro studies to suggest that this compound acts as an agonist for the 5-HT2C receptor. Research on 5-HT2C receptor agonists has explored various chemical structures, but none of the reviewed literature specifically names or tests the compound this compound for this activity.

Concluding Remarks and Future Research Perspectives

Current Gaps in Comprehensive Research on 2-benzyl-5-nitro-2H-indazole

Despite the promising anti-trypanosomal and anti-leishmanial activities reported for this compound and its derivatives, several gaps in our comprehensive understanding of this compound remain. A significant portion of the research has focused on its efficacy against Trypanosoma cruzi and, to a lesser extent, Leishmania species. mdpi.comnih.govcambridge.org There is a notable lack of extensive studies on its activity against a wider range of parasites, which could uncover a broader spectrum of antiparasitic potential.

Furthermore, while the nitro group at the 5-position is often implicated in the mechanism of action through the generation of reactive oxygen species, the precise molecular targets and the complete mechanistic pathways are not yet fully elucidated. grafiati.comresearchgate.net A deeper understanding of its mode of action is crucial for rational drug design and for anticipating potential resistance mechanisms. Additionally, comprehensive in vivo studies, including pharmacokinetic and toxicological profiles of this compound itself, are not extensively documented in publicly available literature, which is a critical step for any potential therapeutic agent.

Potential for Further Chemical Space Exploration and Derivative Synthesis

The this compound scaffold presents a fertile ground for further chemical space exploration and the synthesis of new derivatives. benthamdirect.comnih.govbenthamscience.com Structure-activity relationship (SAR) studies have indicated that modifications at various positions on the indazole ring and the benzyl (B1604629) group can significantly influence biological activity. researchgate.net

Future synthetic efforts could focus on:

Modification of the Benzyl Moiety: Introducing a variety of substituents on the phenyl ring of the benzyl group could modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Functionalization of the Indazole Core: Exploration of different substituents at positions other than 2 and 5 of the indazole ring could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Isosteric Replacements: Replacing the nitro group with other electron-withdrawing groups could help to fine-tune the electronic properties and potentially reduce toxicity associated with nitroaromatic compounds.

Hybrid Molecules: Synthesizing hybrid molecules that combine the this compound scaffold with other known antiparasitic pharmacophores is a promising strategy to develop multi-target agents and combat drug resistance. mdpi.com

The synthesis of new derivatives will be crucial for building more comprehensive SAR models and for identifying candidates with optimized therapeutic profiles. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding

To accelerate the drug discovery process and gain a deeper understanding of this compound, the integration of advanced computational and experimental methodologies is essential. wustl.eduscielo.org.mx

Computational approaches can play a pivotal role in:

Molecular Docking: Predicting the binding modes of this compound and its derivatives with potential parasitic protein targets can help in understanding their mechanism of action and in guiding the design of more potent inhibitors. nih.govtandfonline.com

Quantum Chemistry Studies: These methods can be employed to study the electronic properties of the molecule, including the role of the nitro group in its bioactivation. nih.gov

Pharmacophore Modeling and Virtual Screening: These techniques can be used to identify novel compounds with similar structural features to this compound from large chemical databases. mdpi.com

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help in the early identification of candidates with favorable drug-like properties. researchgate.net

These computational insights must be validated and complemented by advanced experimental techniques , such as:

X-ray Crystallography: Determining the crystal structure of this compound in complex with its biological target can provide a detailed understanding of the binding interactions. mdpi.com

Advanced Spectroscopic Techniques: Techniques like NMR and mass spectrometry are crucial for the unambiguous characterization of newly synthesized derivatives.

High-Throughput Screening: This can be used to rapidly evaluate the biological activity of a large library of derivatives against various parasitic targets.

The iterative cycle of computational prediction and experimental validation will be key to the rational design of the next generation of indazole-based antiparasitic drugs. dut.ac.za

Broader Implications for Heterocyclic Medicinal Chemistry and Parasitic Disease Research

The research surrounding this compound contributes to the broader field of heterocyclic medicinal chemistry by highlighting the versatility of the indazole scaffold as a privileged structure in drug discovery. benthamdirect.comnih.govbenthamscience.com Indazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govnih.gov The insights gained from studying this compound can inform the design of other heterocyclic compounds targeting a variety of diseases.

In the context of parasitic disease research, the development of new and effective drugs is a global health priority, especially with the rise of drug resistance to existing therapies. tandfonline.comboehringer-ingelheim.com The promising activity of this compound and its analogs against neglected tropical diseases like Chagas disease and leishmaniasis underscores the importance of exploring novel chemical scaffolds. mdpi.comgrafiati.com The challenges encountered in the development of indazole-based antiparasitics, such as optimizing potency and minimizing toxicity, are representative of the broader challenges in this field and highlight the need for continued innovation in drug discovery and development. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.